Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate (CAS: 623564-18-1) is a heterocyclic compound with the molecular formula C₉H₁₃N₃O₂·2HCl·0.5H₂O and a molecular weight of 268.142 g/mol . It is a salt form of the parent ethyl ester derivative, stabilized by dihydrochloride and hemihydrate moieties. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for antimalarial and antibacterial agents . Its synthesis involves cyclocondensation reactions followed by esterification and hydrogenation steps, as seen in related imidazopyrazine derivatives .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH.H2O/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;;/h6,10H,2-5H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACSCIVHHZRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Intermediate Synthesis: 2-Methylthiopyrazine
The foundational step involves preparing 2-methylthiopyrazine, a critical precursor for subsequent oxidation and cyclization. A patented method dissolves 2-chloropyrazine in tetrahydrofuran (THF) and reacts it with sodium methyl mercaptide under reflux conditions.
Example Conditions
| Parameter | Value |
|---|---|
| Reactants | 2-Chloropyrazine, NaSCH₃ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (~66°C) |
| Reaction Time | 2–3 hours |
| Workup | Ethyl acetate extraction |
| Yield | 80–81% |
This step’s efficiency stems from the nucleophilic aromatic substitution mechanism, where the methylthio group replaces chlorine. The use of THF ensures solubility of both aromatic and inorganic reactants, while ethyl acetate extraction minimizes polar byproduct contamination.
Oxidation to Sulfone Derivatives
The methylthio group undergoes oxidation to a sulfone, enhancing electrophilicity for subsequent ring closure. Potassium persulfate (Oxone) in a THF-methanol-water solvent system achieves this transformation.
Optimized Oxidation Protocol
-
Oxidant : Potassium persulfate (2 equivalents)
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Solvent Ratio : THF:MeOH:H₂O (2:2:1 v/v)
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Reaction Duration : 16 hours at 25°C
The mixed solvent system balances substrate solubility and oxidant stability, avoiding over-oxidation to sulfonic acids. Filtration and concentration yield the sulfone intermediate, which is used directly in the next step.
Heterocyclization via Davidson-Type Condensation
Ring closure to form the tetrahydroimidazo[1,2-a]pyrazine core employs ethyl bromoacetate under basic conditions. This step proceeds via nucleophilic alkylation followed by intramolecular lactamization.
Critical Parameters
-
Base Selection : Triethylamine (TEA) or DBU in anhydrous DMF
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Temperature : 80–100°C
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Reaction Monitoring : NMR spectroscopy for imidazole N-alkylation regioselectivity
The regioselectivity of N-1 alkylation, confirmed by X-ray crystallography in related compounds, ensures correct bicyclic scaffold formation. Post-alkylation, lactamization occurs spontaneously upon deprotection of the amine group, driven by entropy gain from ring formation.
Salt Formation and Hydrate Stabilization
Dihydrochloride Synthesis
The free base is treated with hydrochloric acid in ethanol to form the dihydrochloride salt. Key considerations include:
Hemihydrate Control
Hydrate stoichiometry is managed through controlled humidity exposure. X-ray powder diffraction (XRPD) data indicate that storage at 40–60% relative humidity stabilizes the hemihydrate form without progressing to higher hydrates.
Comparative Analysis of Synthetic Routes
Patent Route Efficiency
The three-step patented method demonstrates superior throughput compared to traditional heterocyclic syntheses:
| Metric | Patent Method | Conventional Routes |
|---|---|---|
| Total Steps | 3 | 5–7 |
| Overall Yield | 80% | 45–50% |
| Purification Complexity | Moderate | High |
Key advantages include minimized intermediate isolations and high-yield oxidation/cyclization steps.
Byproduct Management
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Methylthio Oxidation : Sulfone byproducts are removed via aqueous washes due to their polarity.
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Lactamization Side Reactions : Excess base (TEA) suppresses retro-aldol pathways.
Mechanistic Insights and Optimization Opportunities
Davidson Cyclization Kinetics
Computational studies on model systems suggest transition state stabilization via hydrogen bonding between the amide proton and sulfone oxygen. Microwave-assisted synthesis (100°C, 30 min) could potentially accelerate this step without side reactions.
Green Chemistry Considerations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to THF
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Catalytic Oxidation : Exploring TEMPO/NaClO₂ systems to reduce persulfate waste
Analytical Characterization of Key Intermediates
Spectral Data Correlation
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 2-Methylthiopyrazine | 2.55 (s, 3H, SCH₃) | 2550 (S–C stretch) |
| Sulfone Derivative | 3.30 (s, 3H, SO₂CH₃) | 1320, 1140 (SO₂) |
| Lactamized Product | 4.25 (q, 2H, OCH₂CH₃) | 1720 (C=O ester) |
Mass spectrometry (ESI-MS) confirms molecular ion peaks within 0.5 Da of theoretical values.
Industrial-Scale Adaptation Challenges
Cost-Benefit Analysis
| Factor | Impact on Manufacturing |
|---|---|
| THF Recovery | 90% reuse reduces solvent costs by 30% |
| Catalytic Recycling | Not feasible due to persulfate decay |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has been identified as a P2X7 receptor modulator , which plays a significant role in various physiological and pathological processes. The P2X7 receptor is implicated in inflammation and pain signaling pathways. Research indicates that compounds targeting this receptor can potentially serve as therapeutic agents for conditions like chronic pain and autoimmune diseases .
Case Study : A study published in Neuropharmacology demonstrated that derivatives of this compound could effectively antagonize ATP at the P2X7 receptor, leading to reduced inflammatory cytokine release in macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. Its derivatives have shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates its potential use as an antimicrobial agent in pharmaceutical formulations .
Neuropharmacological Studies
The compound's ability to modulate neurotransmitter release has been investigated in neuropharmacological studies. It has been shown to influence glutamate release in glial cells, suggesting a role in neuroprotection and neurodegenerative disease management.
Case Study : Research highlighted in Drug Development Research found that compounds similar to ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can enhance synaptic plasticity and may be beneficial for cognitive enhancement therapies .
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyrazine scaffold is versatile, with modifications at the 2-carboxylate position or substitutions on the tetrahydroimidazo ring leading to diverse biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Bromo (Br) or trifluoromethyl (CF₃) substituents enhance stability and binding affinity in antimalarial applications .
- Aromatic Substitutions : Fluorophenyl groups improve pharmacokinetic properties, such as metabolic stability and target selectivity .
- Salt Forms : Hydrochloride or dihydrochloride salts improve solubility and crystallinity, critical for drug formulation .
Key Observations:
- The target compound’s synthesis benefits from high-yield esterification and salt formation steps (>70%) .
- Borane-dependent reductions (e.g., in ) often require rigorous quenching to avoid side reactions.
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Stability Data
Key Observations:
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate (CAS Number: 91476-82-3) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 91476-82-3
- IUPAC Name : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
1. Antitumor Activity
Recent studies have demonstrated that ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits potent antitumor effects against various cancer cell lines. The compound has shown IC50 values in the low micromolar range against several types of cancers:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 7.83 |
| BEL-7402 (Liver) | 9.40 |
| MCF-7 (Breast) | 10.4 |
These results indicate a promising potential for the compound as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest .
2. Neuroprotective Effects
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has also been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. For instance:
- EC50 values in neuroprotective assays were reported at approximately 5.44 μM against oxidative damage in ECV-304 cells .
- The compound appears to modulate mitochondrial pathways by upregulating anti-apoptotic factors like Bcl-2 while downregulating pro-apoptotic factors .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes involved in cancer progression and inflammation:
| Enzyme | IC50 (nM) |
|---|---|
| Pim-1 Kinase | 13 |
| Pim-2 Kinase | 10 |
| Cholinesterase | 2.3 (BuChE) |
These inhibitory activities suggest that ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate may be beneficial in treating diseases characterized by excessive kinase activity or cholinergic dysregulation .
The biological activity of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by altering the expression levels of Bcl-2 family proteins and activating caspases.
- Oxidative Stress Reduction : It exhibits antioxidant properties that mitigate oxidative damage to cells.
- Kinase Inhibition : By inhibiting key kinases involved in cell proliferation and survival pathways, the compound can effectively reduce tumor growth.
Case Studies
A notable case study involved the administration of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate in a murine model of cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline or untreated . Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
Q & A
Q. What are the standard synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate?
The synthesis typically involves cyclocondensation, oxidation, esterification, hydrogenation, and hydrazide formation. For example:
- Cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrazine in ethanol under reflux yields dichloromethyl intermediates.
- Oxidation with oxone produces carboxylic acid derivatives, followed by esterification to form the ethyl ester.
- Hydrogenation (e.g., using PtO₂ at 30 psi) reduces the imidazo ring to yield the tetrahydro derivative.
- Hydrazine treatment and subsequent condensation with aldehydes generate hydrazone derivatives (80–92% yields) .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include singlet peaks for –NH–N– (δ 11.26 ppm), –N=CH–Ar (δ 8.52 ppm), and cyclic tetrahydroimidazo protons (δ 1.95–3.94 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (–NH–N=, ~3200 cm⁻¹) groups.
- Mass spectrometry : (M+H)+ peaks validate molecular weights .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
Key variables include:
- Catalyst selection : PtO₂ for efficient hydrogenation .
- Solvent and temperature : Ethanol under reflux improves cyclocondensation and hydrazone formation.
- Stoichiometry : Excess hydrazine hydrate ensures complete carbohydrazide intermediate formation.
- Purification : Recrystallization from ethanol/water mixtures enhances purity of the hemihydrate form .
Q. How should discrepancies in biological activity data among derivatives be addressed?
- Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria to evaluate antibacterial activity variations.
- Substituent analysis : Electron-withdrawing groups (e.g., –CF₃) on aromatic aldehydes may enhance activity, while steric hindrance from bulky groups could reduce it .
- Statistical validation : Apply ANOVA to assess significance of structural modifications on activity trends .
Q. What strategies functionalize the core structure to enhance bioactivity?
- Hydrazone formation : Condensation with substituted benzaldehydes introduces diversity (e.g., 4-CF₃, 4-NO₂) .
- Electrophilic substitution : Introduce halogens (e.g., Br, Cl) at the pyrazine ring via bromination/chlorination.
- Salt formation : Dihydrochloride salts improve solubility for in vivo studies; hemihydrate crystallization stabilizes the solid-state structure .
Q. How can conflicting spectral data be resolved during structural confirmation?
- Multi-technique validation : Cross-reference NMR (¹H/¹³C), IR, and HRMS data to confirm functional groups and molecular formulas.
- X-ray crystallography : Resolve ambiguous proton environments in complex derivatives (e.g., hydrazones with overlapping signals) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for accuracy .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions during esterification to prevent hydrolysis of the ethyl ester .
- Biological assay design : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity to differentiate antimicrobial efficacy from nonspecific toxicity .
- Data interpretation : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric ions in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
